![molecular formula C12H13N3OS B4191304 6-methyl-3-(phenoxymethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4191304.png)
6-methyl-3-(phenoxymethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Thiazoles, on the other hand, are aromatic heterocyclic compounds that contain a five-membered C3NS ring .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The synthesis of thiazolo derivatives can involve the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 and are present as a central structural component in a number of drug classes . Thiazoles have a sulfur atom and a nitrogen atom in the five-membered ring .Chemical Reactions Analysis
The chemical reactivity of triazoles and thiazoles can vary depending on the substituents attached to the ring. For instance, 1H-1,2,4-triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and thiazoles can vary widely depending on their structure. For instance, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-3-(phenoxymethyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-7-15-11(13-14-12(15)17-9)8-16-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZYDFCPRUUCNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=NN=C2S1)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-(phenoxymethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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